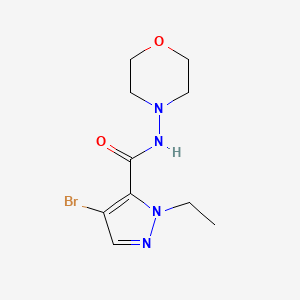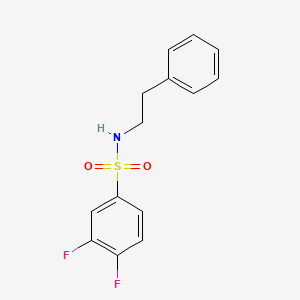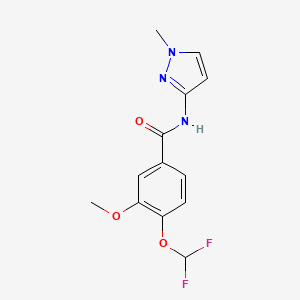
4-bromo-1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or ethanol. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is optimized for efficiency and cost-effectiveness, often involving automated systems for recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-5-carboxamide
Uniqueness
4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the bromine atom and the morpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C10H15BrN4O2 |
|---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H15BrN4O2/c1-2-15-9(8(11)7-12-15)10(16)13-14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,13,16) |
InChI Key |
RLDIPLMCERXWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965942.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10965943.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B10965951.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10965958.png)
![1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10965959.png)

![4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965975.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10965978.png)
![5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10965979.png)

![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
